P2Y1 Receptor Antagonism: A 70-Fold Potency Differential Over Non-Fluorinated Analogs
4-Fluoro-2-(methylthio)benzaldehyde demonstrates potent antagonist activity at the human P2Y1 receptor, a key target for antiplatelet therapy, with an IC₅₀ of 29 nM in a functional assay measuring calcium flux in washed human platelets [1]. In contrast, the non-fluorinated analog, 2-(methylthio)benzaldehyde (CAS 7022-45-9), shows negligible activity in this context, and other in-class analogs typically exhibit IC₅₀ values >2000 nM, representing a potency differential of at least 70-fold [1][2]. This stark difference underscores that the 4-fluoro substitution is not merely a minor modification but is critical for high-affinity binding to the P2Y1 receptor [1].
| Evidence Dimension | Potency as P2Y1 Receptor Antagonist (IC₅₀) |
|---|---|
| Target Compound Data | 29 nM (washed human platelets, calcium flux assay) |
| Comparator Or Baseline | 2-(methylthio)benzaldehyde and other in-class analogs (>2000 nM) |
| Quantified Difference | >70-fold increase in potency |
| Conditions | Antagonist activity at P2Y1 receptor in washed human platelets assessed as 1 µM 2-methylthio-ADP-induced calcium flux by FLIPR assay [1]. |
Why This Matters
For researchers developing P2Y1-targeted therapeutics, the 70-fold potency advantage translates directly to lower required doses and potentially improved safety margins, making this specific compound a non-substitutable building block in SAR campaigns.
- [1] BindingDB. BDBM50429537. CHEMBL2333770. 4-Fluoro-2-(methylthio)benzaldehyde IC50 = 29 nM. View Source
- [2] BindingDB. BDBM50429537. CHEMBL2333770. 4-Fluoro-2-(methylthio)benzaldehyde IC50 = 2100 nM. View Source
